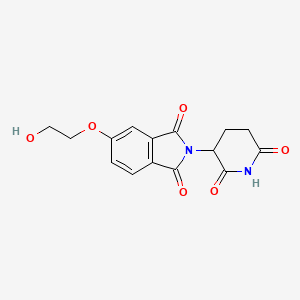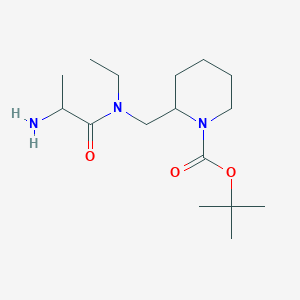![molecular formula C16H18N2O3 B14772903 Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate](/img/structure/B14772903.png)
Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate is a complex spirocyclic compound that features both indole and oxetane moieties. This compound is of significant interest due to its unique three-dimensional structure, which imparts distinct chemical and biological properties. Spirocyclic compounds are known for their rigidity and ability to interact with biological targets in a specific manner, making them valuable in drug design and other scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an oxetane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the spirocyclic structure.
For example, a typical synthetic route might involve:
Formation of the Indole Derivative: Starting from a suitable precursor, such as an aniline derivative, the indole ring is constructed through a series of reactions, including cyclization and functional group modifications.
Oxetane Formation: The oxetane ring is synthesized separately, often through the reaction of an epoxide with a nucleophile under basic conditions.
Spirocyclization: The final step involves the coupling of the indole and oxetane moieties under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as specific catalysts to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile involved.
科学的研究の応用
Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with biological targets in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for treating cancer, microbial infections, and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target but often involves modulation of protein function or interference with cellular processes.
類似化合物との比較
Similar Compounds
Spiroindole Derivatives: Compounds such as spiro[indole-3,3’-pyrrolidine] and spiro[indole-3,3’-piperidine] share structural similarities and are also used in drug design.
Spirooxindole Derivatives: These include spiro[oxindole-3,3’-pyrrolidine] and spiro[oxindole-3,3’-piperidine], which have similar applications in medicinal chemistry.
Uniqueness
Ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3’-oxetane]-3-carboxylate is unique due to its combination of indole and oxetane moieties, which imparts distinct chemical and biological properties. The presence of the oxetane ring adds rigidity and three-dimensionality, enhancing its ability to interact with biological targets. This makes it a valuable compound in the development of new therapeutic agents and materials.
特性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
ethyl spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-oxetane]-3-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-15(19)13-7-11-10-5-3-4-6-12(10)17-14(11)16(18-13)8-20-9-16/h3-6,13,17-18H,2,7-9H2,1H3 |
InChIキー |
YWDQHFBQKCQXFM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC2=C(C3(N1)COC3)NC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



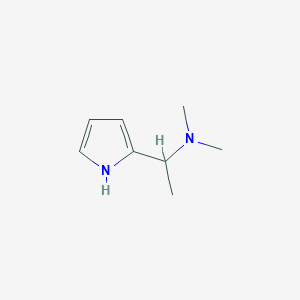

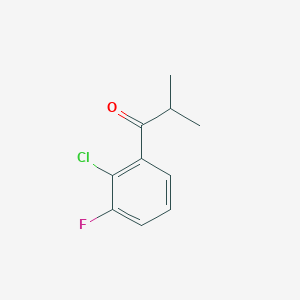
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)

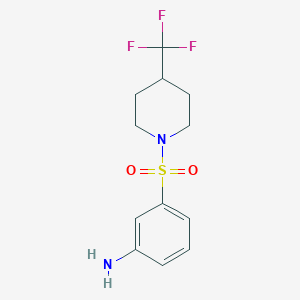
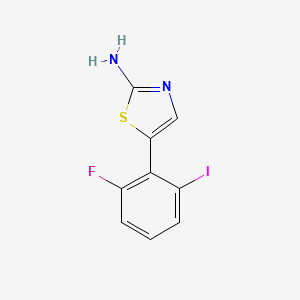

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)
